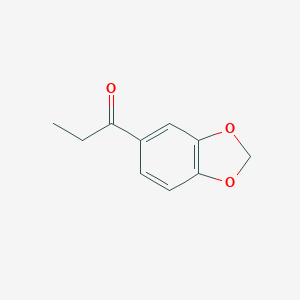
1-(1,3-Benzodioxol-5-yl)-1-propanone
Cat. No. B131744
Key on ui cas rn:
28281-49-4
M. Wt: 178.18 g/mol
InChI Key: RVBJGSPBFIUTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06342613B1
Procedure details


Into a 250-ml multiple-necked flask were introduced, under nitrogen flow, 30 g of 5-propanoylbenzo[1,3]dioxol (0.268 mol) dissolved in 100 ml of methanol. At 25° C., 7 g of NaBH4 (0.185 mol) dissolved in 50 ml of methanol were dripped in 20 minutes; then the reaction mixture was brought to reflux. After 2 hours the mixture was cooled, the methanol was removed at reduced pressure, and the mixture was diluted with 100 ml of HCl 2M and extracted twice with CH2Cl2. The reunited organic phases were washed with 100 ml of H2O and concentrated at reduced pressure to obtain 30.07 g of dense, clear oil, the analysis of which—GC, MS, NMR (1H, 13C, DEPT)—was in conformity with the desired product. Alternatively, 5-(α-hydroxypropyl)benzo[1,3]dioxol was prepared as follows: Into a 1-litre autoclave, 30 g of 5-propanoylbenzo[1,3]dioxol (0.168 mol) dissolved in 150 ml of isopropanol and 1 g of Ru/C 5% were poured. The autoclave was closed, rendered inert with nitrogen, and brought to the pressure of 1 bar with H2 under stirring. The mixture was left under stirring with H2 pressure constant at 1 bar for 1 hour; then it was washed with N2 and filtered. By evaporation of the solvent at reduced pressure, 30 g of a dense oil were obtained, the analysis of which—GC, MS, NMR (1H,13C, DEPT)—was in conformity with the desired product.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=1)(=[O:4])[CH2:2][CH3:3]>C(O)(C)C.[Ru]>[OH:4][CH:1]([C:5]1[CH:13]=[CH:12][C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=1)[CH2:2][CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)C1=CC2=C(OCO2)C=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ru]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave was closed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture was left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring with H2 pressure constant at 1 bar for 1 hour
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
then it was washed with N2
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
By evaporation of the solvent at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC(CC)C1=CC2=C(OCO2)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
